N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide
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Overview
Description
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a furan ring via a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Attachment of the 2-Methoxyethyl Group: This step involves the alkylation of the benzimidazole nitrogen with 2-methoxyethyl chloride under basic conditions.
Formation of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the benzimidazole derivative with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various alkyl or aryl-substituted benzimidazole derivatives.
Scientific Research Applications
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines] share a similar benzimidazole core.
Furan Derivatives: Compounds such as furan-2-carboxylic acid derivatives have similar furan moieties.
Uniqueness
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide is unique due to its combination of a benzimidazole core with a furan ring, which imparts distinct chemical and biological properties not found in other compounds .
Properties
Molecular Formula |
C17H19N3O3 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-19(17(21)15-8-5-10-23-15)12-16-18-13-6-3-4-7-14(13)20(16)9-11-22-2/h3-8,10H,9,11-12H2,1-2H3 |
InChI Key |
CAWOQGDZPRORPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCOC)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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